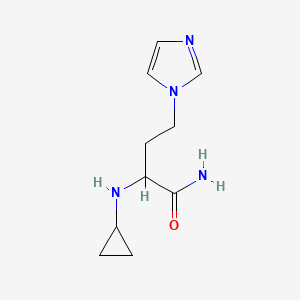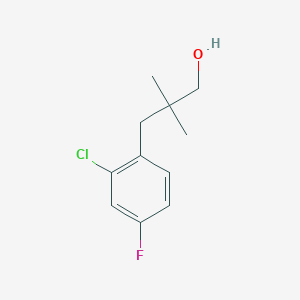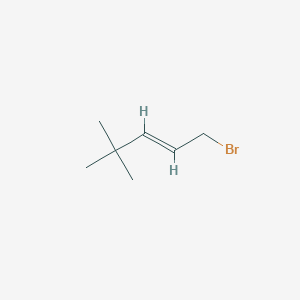
5-(Hydrazinylmethyl)-3-methoxyisoxazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Hydrazinylmethyl)-3-methoxy-1,2-oxazole: is a heterocyclic compound that contains both an oxazole ring and a hydrazine functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-(hydrazinylmethyl)-3-methoxy-1,2-oxazole typically involves the reaction of 3-methoxy-1,2-oxazole with hydrazine derivatives. One common method includes the following steps:
Starting Material: 3-methoxy-1,2-oxazole.
Reagent: Hydrazine hydrate.
Reaction Conditions: The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The mixture is heated to facilitate the reaction, and the progress is monitored using techniques such as thin-layer chromatography (TLC).
Industrial Production Methods: While specific industrial production methods for 5-(hydrazinylmethyl)-3-methoxy-1,2-oxazole are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and safety.
Analyse Des Réactions Chimiques
Types of Reactions: 5-(Hydrazinylmethyl)-3-methoxy-1,2-oxazole can undergo various chemical reactions, including:
Oxidation: The hydrazine group can be oxidized to form azides or other nitrogen-containing functional groups.
Reduction: The oxazole ring can be reduced under specific conditions to yield different heterocyclic compounds.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products:
Oxidation Products: Azides, nitroso compounds.
Reduction Products: Reduced heterocycles.
Substitution Products: Various substituted oxazoles depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: 5-(Hydrazinylmethyl)-3-methoxy-1,2-oxazole is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules through various chemical reactions.
Biology and Medicine: This compound has potential applications in medicinal chemistry due to its hydrazine group, which can interact with biological molecules. It may be explored for its potential as an anticancer or antimicrobial agent.
Industry: In material science, 5-(hydrazinylmethyl)-3-methoxy-1,2-oxazole can be used in the synthesis of polymers and other advanced materials with specific properties.
Mécanisme D'action
The mechanism of action of 5-(hydrazinylmethyl)-3-methoxy-1,2-oxazole in biological systems involves its interaction with molecular targets such as enzymes or receptors. The hydrazine group can form covalent bonds with active sites of enzymes, potentially inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the compound’s biological effects.
Comparaison Avec Des Composés Similaires
- 5-(Hydrazinylmethyl)-2-methylpyridine
- 4-(Hydrazinylmethyl)benzonitrile hydrochloride
- Hydrazine-coupled pyrazole derivatives
Comparison: 5-(Hydrazinylmethyl)-3-methoxy-1,2-oxazole is unique due to the presence of both an oxazole ring and a hydrazine groupFor instance, while hydrazine-coupled pyrazole derivatives are known for their antimalarial activities , the oxazole ring in 5-(hydrazinylmethyl)-3-methoxy-1,2-oxazole offers additional chemical versatility and potential for diverse applications.
Propriétés
Formule moléculaire |
C5H9N3O2 |
|---|---|
Poids moléculaire |
143.14 g/mol |
Nom IUPAC |
(3-methoxy-1,2-oxazol-5-yl)methylhydrazine |
InChI |
InChI=1S/C5H9N3O2/c1-9-5-2-4(3-7-6)10-8-5/h2,7H,3,6H2,1H3 |
Clé InChI |
QOEWOUMZLMHUKW-UHFFFAOYSA-N |
SMILES canonique |
COC1=NOC(=C1)CNN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(6,7-Dihydro-5h-cyclopenta[b]pyridin-7-yl)-3-methylbutanoic acid](/img/structure/B13621061.png)





![6-{[2-(2-aminoethyl)-1H-1,3-benzodiazol-1-yl]methyl}-N-methylpyridine-3-carboxamidetrihydrochloride](/img/structure/B13621108.png)

![1-Hydroxy-4-azatricyclo[4.3.1.1,3,8]undecan-5-one](/img/structure/B13621121.png)




